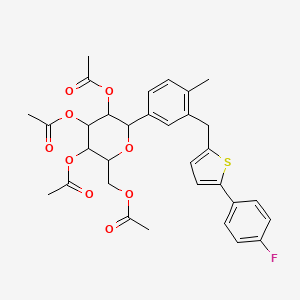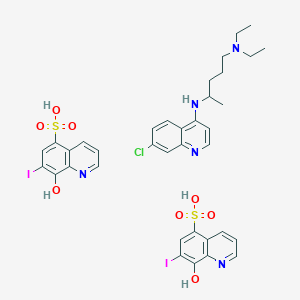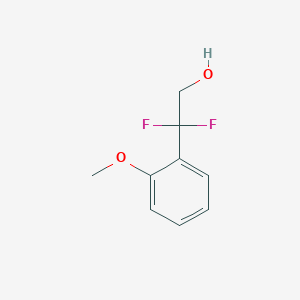![molecular formula C17H16Cl2N2O3 B15126681 cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B15126681.png)
cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parconazole is a synthetic antifungal agent belonging to the imidazole class of compounds. It is primarily used in veterinary medicine as an oral fungicide to treat candidiasis in guinea fowls. Parconazole exhibits broad-spectrum activity against dermatophytes, yeasts, and other fungi, but it does not have antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Parconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with propargyl alcohol to form an intermediate, which is then cyclized with imidazole to produce the final compound. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods: Industrial production of parconazole involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Parconazole undergoes various chemical reactions, including:
Oxidation: Parconazole can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert parconazole to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can modify the dichlorophenyl group in parconazole.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products Formed:
- Hydroxylated derivatives from oxidation.
- Alcohol derivatives from reduction.
- Halogen-substituted derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
Parconazole has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies involving antifungal agents.
Biology: Studied for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Investigated for its potential use in treating fungal infections in humans, although primarily used in veterinary medicine.
Industry: Employed in the agricultural sector as a fungicide for protecting crops from fungal infections
Mecanismo De Acción
Parconazole exerts its antifungal effects by inhibiting the cytochrome P450-dependent enzyme, sterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, parconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability, loss of essential intracellular components, and ultimately, inhibition of fungal cell growth .
Comparación Con Compuestos Similares
- Enilconazole
- Ketoconazole
- Propiconazole
- Itraconazole
- Posaconazole
Comparison: Parconazole is unique among imidazole antifungals due to its specific use in veterinary medicine and its broad-spectrum activity against various fungi. Unlike ketoconazole and itraconazole, which are used in human medicine, parconazole is primarily used for treating fungal infections in animals. Additionally, parconazole lacks the nitro group found in some other imidazole compounds, which may contribute to its distinct pharmacological profile .
Propiedades
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKACZZMDOWWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866852 |
Source


|
| Record name | 1-{[2-(2,4-Dichlorophenyl)-4-{[(prop-2-yn-1-yl)oxy]methyl}-1,3-dioxolan-2-yl]methyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)

![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)

![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)




![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)


